Trichloro(3-chloropropyl)silane
Overview
Description
Trichloro(3-chloropropyl)silane is a compound with the formula C3H6Cl4Si . It is also known by other names such as (3-Chloropropyl)trichlorosilane, Chloropropyltrichlorosilane, γ-Chloropropyl trichloro silane, Silane, 3-chloropropyltrichloro-, and CC3291 .
Molecular Structure Analysis
The molecular structure of Trichloro(3-chloropropyl)silane can be represented by the InChI string:InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2
. The 3D structure can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
Trichloro(3-chloropropyl)silane has a molecular weight of 211.977 . It has a boiling point of 181-183 °C and a density of 1.35 g/mL at 25 °C . The refractive index n20/D is 1.465 .Scientific Research Applications
Application Summary
Trichloro(3-chloropropyl)silane is industrially synthesized on the order of several thousand tons per year as a key intermediate to access various silane coupling agents . It’s an important component in the production of silane coupling agents, which are used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .
Methods of Application
The transition-metal-catalysed hydrosilylation reaction of alkenes is one of the most important catalytic reactions in the silicon industry . In this field, intensive studies have been performed in the development of base-metal catalysts due to increased emphasis on environmental sustainability . An efficient hydrosilylation reaction of allyl chloride with trichlorosilane is achieved using the Rh(I) catalyst [RhCl(dppbzF)]2 (dppbzF 1,2-bis(diphenylphosphino)-3,4,5,6-tetra-fluorobenzene) to selectively form trichloro(3-chloropropyl)silane .
Results or Outcomes
The catalyst enables drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) to be achieved compared to conventional Pt catalysts .
Production of Silane Coupling Agents
Application Summary
Trichloro(3-chloropropyl)silane is a key intermediate in the production of various silane coupling agents . Silane coupling agents have the ability to form a durable bond between organic and inorganic materials and to provide the resulting compounds or materials with various properties, such as water and/or heat resistance as well as adhesiveness, without negatively affecting the original properties of either the organic or the inorganic materials .
Methods of Application
The hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors as well as in the curing of silicone products .
Results or Outcomes
By taking advantage of such features, silane coupling agents are currently used in a great number of fields including paints, coating, adhesives, semiconductor sealants, and tires .
Adhesives and Sealants
Application Summary
Trichloro(3-chloropropyl)silane is used in the formulation of adhesives and sealants for bonding and sealing applications .
Methods of Application
It hydrolyzes in water to form hydrochloric acid and 3-chloropropylsilanol . This reaction is used in the formulation of adhesives and sealants.
Results or Outcomes
The resulting adhesives and sealants are used in various industrial applications .
Production of Organosilicon Compounds
Application Summary
Trichloro(3-chloropropyl)silane is a precursor to other useful organosilicon compounds . It’s used in the hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors .
Methods of Application
The hydrosilylation reaction is one of the most important catalytic reactions in the silicon industry . For example, the reaction of RCH=CH2 with HSiCl3 can be used to selectively form RCH2CH2SiCl3 .
Results or Outcomes
Some useful products of this or similar reactions include octadecyltrichlorosilane (OTS), perfluoroctyltrichlorosilane (PFOTCS), and perfluorodecyltrichlorosilane (FDTS) .
Chemical Structure Analysis
Application Summary
Trichloro(3-chloropropyl)silane is used in chemical structure analysis . Its molecular weight is 211.977 .
Methods of Application
Its structure can be analyzed using various methods such as mass spectrometry .
Results or Outcomes
The analysis provides valuable information about the compound’s properties and potential applications .
Safety And Hazards
Trichloro(3-chloropropyl)silane is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be used and adequate ventilation should be ensured . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
trichloro(3-chloropropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSLJBUMMHDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027492 | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(3-chloropropyl)silane | |
CAS RN |
2550-06-3 | |
Record name | (3-Chloropropyl)trichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trichloro(3-chloropropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139831 | |
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Record name | Silane, trichloro(3-chloropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(3-chloropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORO(3-CHLOROPROPYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1554E15C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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